N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
Description
Properties
IUPAC Name |
N-(diaminomethylidene)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c12-10(13)16-11(14)17-9(6-7-15-17)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H5,12,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZOILYQDCPXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=N)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[Amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the use of catalysts and controlled reaction conditions to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: N-[Amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: N-[Amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and development.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory and antimicrobial agent. Research is ongoing to explore its therapeutic applications in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which N-[Amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to biological responses. The exact pathways and targets vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
| Compound ID | 5-Position Substituent | Electronic Nature | Hypothesized Impact on Properties |
|---|---|---|---|
| Target | N-[amino(imino)methyl] | Mixed (H-bond donor/accepting) | Enhanced solubility and binding affinity due to polar interactions |
| 1 | 4-Methoxyphenyl | Electron-donating | Increased lipophilicity; potential π-π stacking |
| 3 | 4-Chlorophenyl | Electron-withdrawing | Improved metabolic stability; halogen bonding |
| 9 | 3-Nitrophenyl | Strongly electron-withdrawing | Reduced solubility; enhanced electrophilicity |
| 7 | 4-Methylphenyl | Electron-donating | Steric hindrance; moderate lipophilicity |
Key Observations :
- This may enhance solubility and target engagement in polar environments (e.g., enzyme active sites) compared to purely aromatic analogs .
- Compounds with electron-withdrawing groups (e.g., 3 , 9 ) exhibit reduced solubility but increased stability, as seen in their higher melting points (>200°C) compared to methoxy-substituted analogs (<180°C) .
Biological Activity
N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide, also known by its CAS number 585553-99-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C11H14N6
Molecular Weight: 230.27 g/mol
Structure: The compound features a pyrazole ring substituted with an amino group and a phenyl moiety, which are critical for its biological activity.
Antioxidant Activity
Research indicates that derivatives of aminopyrazoles, including this compound, exhibit significant antioxidant properties. These compounds have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems.
A study demonstrated that specific derivatives can inhibit reactive oxygen species (ROS) production in human platelets and cancer cell lines, suggesting their potential use as therapeutic agents in oxidative stress-related conditions .
Anti-Cancer Activity
The compound has been investigated for its anti-cancer properties. In vitro studies revealed that certain derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound showed promising results against breast cancer cell lines, with some exhibiting greater efficacy than standard chemotherapeutics like Cisplatin .
The structure-activity relationship (SAR) studies indicated that modifications on the pyrazole ring significantly affect anti-proliferative activity. For example:
The biological effects of this compound are attributed to its ability to interact with key molecular targets involved in cancer progression and inflammation:
- Inhibition of Enzymes: The compound may inhibit enzymes such as p38 MAPK and COX, which are involved in inflammatory pathways and cancer cell proliferation .
- Radical Scavenging: Its structure allows it to act as a radical scavenger, thus mitigating oxidative damage .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives. Key findings include:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., phenylhydrazine and β-keto esters) followed by functionalization. For example, details a general procedure using K₂CO₃ as a base in DMF for alkylation of pyrazole-thiol intermediates. Optimize reaction time (12-24 hours) and stoichiometric ratios (1:1.2 substrate:base) to minimize side products. Yield improvements (70–85%) are achieved by stepwise purification using column chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm regiochemistry of the pyrazole ring and substituents. For example, aromatic protons in the phenyl group appear as multiplets at δ 7.2–7.5 ppm, while NH₂ groups resonate at δ 5.5–6.0 ppm .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. reports a mean C–C bond length of 1.50 Å and R factor < 0.05 for analogous pyrazole-carbothioamide structures .
Q. What are the primary biological activities associated with this compound?
- Methodology : Screen for antimicrobial or enzyme-inhibitory activity using in vitro assays. notes that thiazole and pyrazole derivatives exhibit antimicrobial properties via competitive inhibition of bacterial dihydrofolate reductase. Use MIC (Minimum Inhibitory Concentration) assays with E. coli or S. aureus strains, reporting IC₅₀ values in µM ranges .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low solubility or byproduct formation?
- Methodology :
-
Solubility : Introduce polar substituents (e.g., hydroxyl or amine groups) via post-synthetic modification. demonstrates improved solubility in pyrazolo[3,4-d]pyrimidine derivatives by coupling with carboxylic acids .
-
Byproduct mitigation : Use HPLC-MS to identify impurities. Adjust reaction pH (neutral to slightly basic) and employ scavengers like molecular sieves for water-sensitive steps .
Optimization Parameter Baseline Method Improved Method Reference Solvent DMF DMF/H₂O (9:1) Reaction Time 24 hours 18 hours Purification Column Chromatography Recrystallization
Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data?
- Methodology :
- Cross-validation : Compare X-ray bond angles with DFT-calculated geometries (e.g., Gaussian 09). highlights discrepancies in NH···O hydrogen bond lengths (1.8 Å crystallographic vs. 1.9 Å computational) .
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility impacting spectral data .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Methodology :
- Molecular docking : Dock the compound into target proteins (e.g., CDK2) using AutoDock Vina. validates pyrazole derivatives as kinase inhibitors via binding affinity calculations (∆G = -9.2 kcal/mol) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the phenyl ring enhance antimicrobial potency by 30% .
Q. How can heterocyclic ring functionalization expand pharmacological utility?
- Methodology : Introduce fused rings (e.g., pyrimidine or oxadiazole) via cycloaddition. synthesizes pyrazolo[3,4-d]pyrimidines using trimethyl orthoformate and ammonia, achieving 85% yield .
| Derivative | Biological Activity | Reference |
|---|---|---|
| 5-(4-Fluorophenyl)-3-(4-methylphenyl)- | Anticancer (IC₅₀ = 12 µM) | |
| Pyrazolo[3,4-d]pyrimidine | Kinase inhibition |
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to validate purity?
- Methodology :
- Perform DSC (Differential Scanning Calorimetry) with a heating rate of 10°C/min. Compare observed melting points with literature values (e.g., 201–202°C in vs. 267–268°C in analogous structures) .
- Use elemental analysis (C, H, N within ±0.4%) to confirm stoichiometric purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
